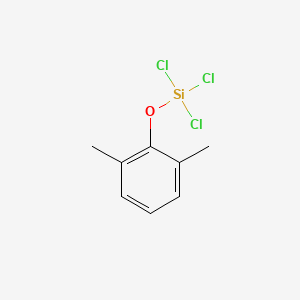
Trichloro(2,6-dimethylphenoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(2,6-dimethylphenoxy)silane is an organosilicon compound with the molecular formula C8H9Cl3OSi . This compound is characterized by the presence of a trichlorosilane group attached to a 2,6-dimethylphenoxy moiety. It is primarily used in the synthesis of various silicon-containing organic compounds and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloro(2,6-dimethylphenoxy)silane can be synthesized through the reaction of 2,6-dimethylphenol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction is as follows: [ \text{2,6-dimethylphenol} + \text{HSiCl}_3 \rightarrow \text{this compound} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of silicon followed by the reaction with 2,6-dimethylphenol. This process is optimized to maximize yield and purity, often involving distillation and purification steps to remove byproducts such as silicon tetrachloride and hexachlorodisilane .
Análisis De Reacciones Químicas
Types of Reactions: Trichloro(2,6-dimethylphenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.
Hydrolysis: Water or aqueous solutions.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Substitution: Silane derivatives with various functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
Trichloro(2,6-dimethylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of silicon-containing organic compounds, including silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.
Industry: Utilized in the production of high-purity silicon for electronics and photovoltaics .
Mecanismo De Acción
The mechanism of action of trichloro(2,6-dimethylphenoxy)silane involves the reactivity of the trichlorosilane group. This group can form strong bonds with various nucleophiles, facilitating the formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the trichlorosilane group adds across double bonds to form silane derivatives .
Comparación Con Compuestos Similares
Trichlorosilane (HSiCl3): A simpler analog used in the production of high-purity silicon.
Dichlorosilane (H2SiCl2): Another related compound with two chlorine atoms, used in similar applications.
Silicon Tetrachloride (SiCl4): A related compound used in the production of silicon and as a reagent in various chemical reactions.
Uniqueness: Trichloro(2,6-dimethylphenoxy)silane is unique due to the presence of the 2,6-dimethylphenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring selective functionalization and stability .
Propiedades
Número CAS |
65133-98-4 |
|---|---|
Fórmula molecular |
C8H9Cl3OSi |
Peso molecular |
255.6 g/mol |
Nombre IUPAC |
trichloro-(2,6-dimethylphenoxy)silane |
InChI |
InChI=1S/C8H9Cl3OSi/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3 |
Clave InChI |
VTPZSXSTGNGJLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)O[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


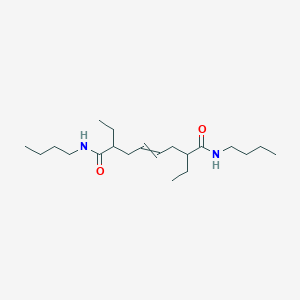
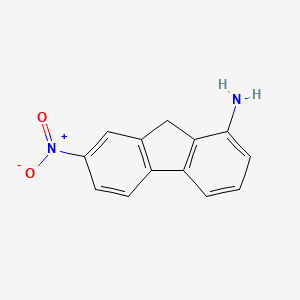
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
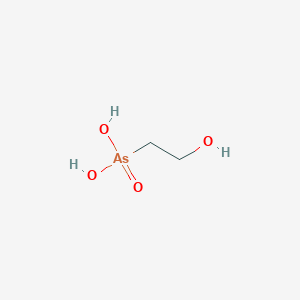
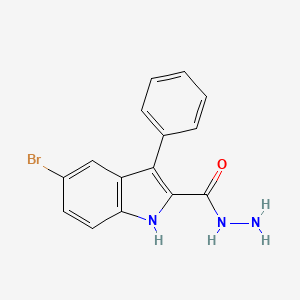
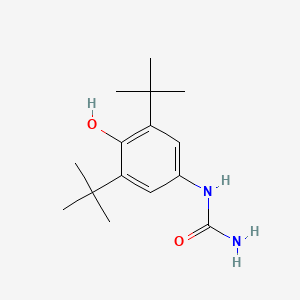
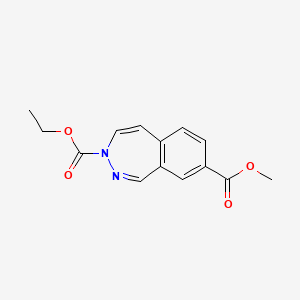
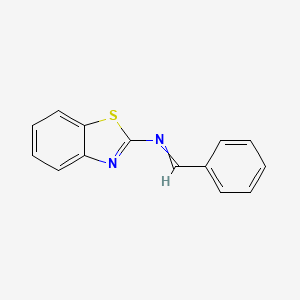

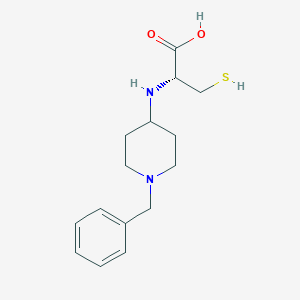
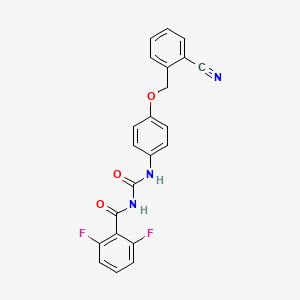
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
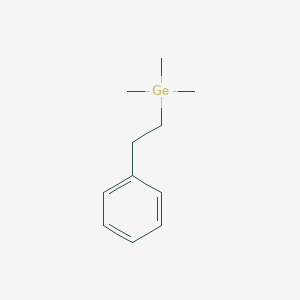
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
